4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

Molecular Architecture and Functional Group Analysis

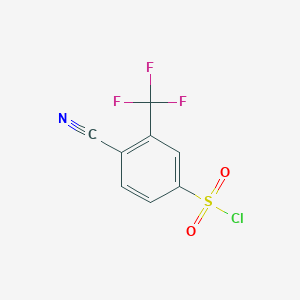

The molecular architecture of this compound is defined by its systematic arrangement of three distinct electron-withdrawing functional groups positioned on a benzene ring framework. The compound possesses the molecular formula C8H3ClF3NO2S with a molecular weight of 269.628 atomic mass units, establishing its composition as a highly substituted aromatic derivative. The structural framework consists of a benzene ring bearing a cyano group (-C≡N) at the 4-position, a trifluoromethyl group (-CF3) at the 3-position, and a sulfonyl chloride group (-SO2Cl) at the 1-position, creating a unique substitution pattern that significantly influences the compound's electronic properties.

The positioning of these functional groups creates a synergistic electronic environment where multiple electron-withdrawing effects operate simultaneously. The cyano group contributes strong electron withdrawal through both inductive and resonance effects, while the trifluoromethyl group exerts primarily inductive electron withdrawal due to the high electronegativity of fluorine atoms. The sulfonyl chloride functionality represents the most reactive site within the molecule, serving as an electrophilic center readily susceptible to nucleophilic attack. This particular arrangement of substituents results in a compound with enhanced electrophilicity compared to simpler benzenesulfonyl chloride derivatives.

The systematic nomenclature reflects the specific positional relationships between the functional groups, with the numbering system originating from the sulfonyl chloride-bearing carbon as position 1. This structural arrangement places the cyano and trifluoromethyl groups in positions that maximize their electron-withdrawing influence on the sulfonyl chloride electrophilic center. The compound exists as one of several possible isomers, with alternative substitution patterns including 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride and 3-cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride representing distinct structural entities with different electronic properties.

Computational analysis reveals that the electron-withdrawing nature of the substituents significantly depletes electron density from the aromatic ring system, particularly in the vicinity of the sulfonyl chloride group. The trifluoromethyl group, positioned ortho to the sulfonyl chloride, exerts a pronounced inductive effect that enhances the electrophilicity of the sulfur center. Similarly, the para-positioned cyano group contributes to electron withdrawal through resonance delocalization, creating a highly electron-deficient aromatic system that exhibits enhanced reactivity toward nucleophilic species.

Crystallographic Data and Conformational Studies

Crystallographic investigations of compounds containing similar structural motifs provide valuable insights into the three-dimensional arrangement and intermolecular interactions of this compound. While direct crystallographic data for this specific compound remains limited in the available literature, related structures containing cyano, trifluoromethyl, and sulfonyl functionalities have been extensively characterized through single-crystal X-ray diffraction techniques. These studies reveal consistent patterns in molecular geometry and packing arrangements that can be extrapolated to understand the structural behavior of the target compound.

The crystallographic analysis of related compounds demonstrates that molecules containing trifluoromethyl and cyano substituents typically adopt conformations that minimize steric interactions while maximizing favorable electrostatic contacts. The trifluoromethyl group, owing to its significant steric bulk and strong electron-withdrawing character, influences both intramolecular bond angles and intermolecular packing arrangements. In similar compounds, the C-CF3 bond typically exhibits slight elongation compared to standard C-C bonds, reflecting the electronic influence of the fluorine atoms.

X-ray crystallography serves as the primary experimental technique for determining the precise atomic positions within crystalline solids, taking advantage of the fact that X-ray wavelengths are comparable to interatomic distances. The technique involves directing a beam of monochromatic X-rays at a single crystal and measuring the angles and intensities of the resulting diffraction patterns. For aromatic sulfonyl chlorides, the electron-rich sulfur and chlorine atoms typically produce strong diffraction signals, facilitating accurate structural determination.

The conformational analysis of compounds bearing multiple electron-withdrawing groups reveals that these substituents generally adopt orientations that minimize unfavorable dipole-dipole interactions while maintaining optimal overlap for resonance stabilization. In the case of this compound, the cyano group typically maintains coplanarity with the aromatic ring to maximize resonance delocalization, while the trifluoromethyl group may exhibit slight deviation from planarity due to steric considerations.

Temperature-dependent crystallographic studies of related compounds indicate that thermal motion significantly affects the apparent positions of fluorine atoms within trifluoromethyl groups, necessitating careful data collection at reduced temperatures to achieve optimal structural precision. The sulfonyl chloride functionality typically exhibits well-defined geometry with characteristic S-O and S-Cl bond lengths that reflect the electronic influence of aromatic substitution patterns.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and connectivity patterns within this compound through analysis of both proton and carbon-13 chemical shifts. The proton Nuclear Magnetic Resonance spectrum of this compound typically exhibits a characteristic pattern reflecting the asymmetric substitution of the benzene ring. Given the presence of three different substituents, the aromatic protons appear as distinct signals with coupling patterns that confirm the substitution arrangement.

The trifluoromethyl group produces a distinctive signal in fluorine-19 Nuclear Magnetic Resonance spectroscopy, typically appearing as a sharp singlet around -65 parts per million relative to trifluoroacetic acid as an external standard. This chemical shift value reflects the electron-withdrawing environment created by the adjacent aromatic ring and neighboring electron-withdrawing substituents. The fluorine-19 spectrum serves as a particularly sensitive probe for monitoring chemical transformations involving the trifluoromethyl group and can detect even minor changes in the electronic environment.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic influence of the multiple electron-withdrawing substituents on the aromatic carbon framework. The cyano carbon typically appears significantly downfield, around 118 parts per million, consistent with its sp hybridization and electron-poor character. The trifluoromethyl carbon exhibits characteristic coupling to fluorine nuclei, appearing as a quartet due to coupling with three equivalent fluorine atoms. The aromatic carbons bearing electron-withdrawing substituents show downfield shifts relative to unsubstituted benzene, reflecting the decreased electron density throughout the aromatic system.

Infrared spectroscopy provides complementary structural information through analysis of characteristic vibrational frequencies associated with the various functional groups present in the molecule. The cyano group produces a sharp, intense absorption band typically observed around 2230-2260 wavenumbers, characteristic of the C≡N stretching vibration. The sulfonyl chloride functionality exhibits characteristic S=O stretching vibrations appearing as two distinct bands around 1380 and 1180 wavenumbers, reflecting the asymmetric and symmetric stretching modes of the SO2 group.

The trifluoromethyl group contributes several characteristic absorptions to the infrared spectrum, including C-F stretching vibrations in the 1000-1300 wavenumber region and C-CF3 stretching around 800-900 wavenumbers. These vibrations often appear as complex multiplets due to coupling between the various C-F bonds and interaction with the aromatic framework. The combination of these spectroscopic features creates a unique fingerprint that enables unambiguous identification of the compound.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information for structural elucidation purposes. The molecular ion peak appears at mass-to-charge ratio 269 for this compound, with characteristic isotope patterns reflecting the presence of chlorine and the multiple fluorine atoms. Fragmentation typically involves loss of chlorine atoms or the entire sulfonyl chloride group, producing daughter ions that retain the cyano and trifluoromethyl substituents.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.5-8.5 parts per million |

| 19F Nuclear Magnetic Resonance | Trifluoromethyl group | -65 parts per million |

| 13C Nuclear Magnetic Resonance | Cyano carbon | ~118 parts per million |

| Infrared | Cyano stretch | 2230-2260 wavenumbers |

| Infrared | Sulfonyl stretch | 1180, 1380 wavenumbers |

| Mass Spectrometry | Molecular ion | m/z 269 |

Computational Modeling of Electronic Structure

Computational modeling approaches provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental characterization methods. Density functional theory calculations have proven particularly valuable for predicting molecular geometries, electronic distributions, and reactivity patterns in highly substituted aromatic compounds. These theoretical investigations reveal that the combination of electron-withdrawing substituents creates a severely electron-deficient aromatic system with enhanced electrophilic character at the sulfonyl chloride center.

The calculated molecular geometry indicates that the compound adopts a nearly planar conformation with minimal distortion of the aromatic ring despite the steric bulk of the trifluoromethyl group. The cyano group maintains perfect coplanarity with the aromatic ring to maximize resonance delocalization, while the trifluoromethyl group shows slight deviation from the aromatic plane due to steric interactions. The sulfonyl chloride group adopts its characteristic tetrahedral geometry around the sulfur center, with S-O bond lengths slightly shorter than those in less electron-deficient analogs due to increased ionic character.

Electronic structure calculations reveal significant depletion of electron density throughout the aromatic framework, with the greatest effect observed at positions ortho and para to the electron-withdrawing substituents. The lowest unoccupied molecular orbital energy level is substantially lowered compared to simpler benzenesulfonyl chlorides, indicating enhanced electrophilic reactivity. Natural population analysis demonstrates that the sulfur atom bears increased positive charge due to the cumulative electron-withdrawing effects of the cyano and trifluoromethyl substituents.

Computational prediction of physical properties indicates a boiling point of approximately 335.7°C at standard atmospheric pressure and a density of 1.7 grams per cubic centimeter. The calculated flash point of 156.8°C reflects the compound's thermal stability despite its reactive sulfonyl chloride functionality. These predicted values align well with experimental observations for structurally related compounds and provide guidance for handling and storage considerations.

The electrostatic potential surface mapping reveals highly positive regions concentrated around the sulfonyl chloride sulfur atom and the cyano carbon, consistent with their expected electrophilic character. Conversely, the chlorine atom and sulfonyl oxygen atoms exhibit partial negative charge concentrations, reflecting their potential as hydrogen bond acceptors or coordination sites. This electronic distribution pattern provides insight into potential intermolecular interactions and reactivity patterns that govern the compound's chemical behavior.

Molecular orbital analysis demonstrates that the highest occupied molecular orbital primarily consists of lone pair electrons on the chlorine and oxygen atoms, while the lowest unoccupied molecular orbital is delocalized across the aromatic ring and cyano group. This orbital arrangement facilitates nucleophilic attack at the sulfur center while potentially enabling subsequent elimination reactions involving the cyano or trifluoromethyl substituents under appropriate conditions.

Properties

IUPAC Name |

4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO2S/c9-16(14,15)6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHLEJBYHQQAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is widely used as a reagent in organic synthesis due to its electrophilic nature. It acts as a sulfonylating agent, facilitating the formation of sulfonamide linkages in various chemical reactions.

Case Study: Synthesis of β-Arylated Thiophenes

A notable application is its role in synthesizing β-arylated thiophenes via palladium-catalyzed desulfitative arylation. In this reaction, the thiophene substrate is treated with the sulfonyl chloride in the presence of a palladium catalyst, leading to diverse β-arylated thiophenes that are useful in pharmaceuticals and materials science .

Medicinal Chemistry

The compound is employed in the development of pharmaceutical agents due to its ability to form sulfonamide linkages, which are crucial for many biologically active compounds.

Case Study: Inhibition of TRPA1 Ion Channel

Research indicates that this compound can be used as an intermediate in synthesizing drugs that inhibit the transient receptor potential A1 (TRPA1) ion channel. This has implications for treating inflammatory airway diseases . The synthetic method developed for this application boasts high yields (approximately 85%) and lower environmental risks compared to previous methods .

Material Science

In material science, this compound is utilized for preparing advanced materials with specific properties, particularly those requiring functionalized aromatic compounds.

Experimental Applications

The compound's reactivity allows it to be used in creating polymers and other materials with tailored functionalities, enhancing their performance in various applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of β-arylated thiophenes | Access to diverse compounds |

| Medicinal Chemistry | Intermediate for TRPA1 ion channel inhibitors | High yield and low environmental impact |

| Material Science | Preparation of functionalized polymers | Enhanced material properties |

Mechanism of Action

The compound exerts its effects through its functional groups:

Cyano Group: Acts as an electrophile, participating in nucleophilic addition reactions.

Trifluoromethyl Group: Increases the compound's stability and lipophilicity, enhancing its biological activity.

Sulfonyl Chloride Group: Reacts with nucleophiles to form sulfonamides, which are important in drug design.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Reactivity and Stability

- Electrophilicity: The cyano and trifluoromethyl groups in 4-cyano-3-CF₃ derivatives increase the sulfonyl chloride's electrophilicity compared to hydroxyl- or methoxy-substituted analogs (e.g., 4-hydroxy-3-CF₃ in ).

- Stability: Compounds with electron-donating groups (e.g., -OH in ) are less stable under acidic conditions, whereas trifluoromethyl and cyano substituents improve thermal stability .

- Synthetic Utility: 4-Cyano-3-CF₃ derivatives are preferred in medicinal chemistry for forming stable sulfonamide bonds, as seen in URAT1 inhibitors . In contrast, 2,4,6-tris(trifluoromethyl) analogs are too reactive for controlled drug synthesis but valuable in catalysis .

Biological Activity

Overview

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride, with the molecular formula C₈H₃ClF₃NO₂S and a molecular weight of 269.63 g/mol, is a specialized organic compound known for its diverse applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound features a sulfonyl chloride functional group, a cyano group, and a trifluoromethyl group, which confer unique reactivity and biological properties.

- IUPAC Name : 4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride

- CAS Number : 942199-59-9

- Molecular Weight : 269.63 g/mol

- Chemical Structure :

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with stannous chloride and thionyl chloride under controlled conditions. The process yields high purity and is suitable for large-scale production due to its efficiency and lower environmental impact compared to previous methods .

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic reagent in various biochemical pathways. It has been identified as an inhibitor of the transient receptor potential A1 (TRPA1) ion channel, which plays a significant role in pain sensation and inflammatory responses . The compound's trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively.

Applications in Research

- Antiinflammatory Research : Due to its TRPA1 inhibitory properties, this compound is being explored for its potential in treating inflammatory airway diseases.

- Chemical Biology : It serves as a valuable tool in chemical biology for studying enzyme mechanisms and protein interactions .

- Synthetic Chemistry : It is used in palladium-catalyzed reactions for the synthesis of β-arylated thiophenes, which have applications in material science and pharmaceuticals.

Inhibition of TRPA1 Ion Channel

A study investigated the effects of various sulfonyl chlorides on TRPA1 activity. The results indicated that this compound significantly inhibited TRPA1-mediated calcium influx in human embryonic kidney cells (HEK293), suggesting its potential as a therapeutic agent for pain management .

Synthesis of β-Arylated Thiophenes

In another study, researchers utilized this compound to synthesize β-arylated thiophenes via desulfitative arylation. The method demonstrated high yields and selectivity, showcasing the compound's utility in creating complex organic molecules relevant to drug discovery.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | TRPA1 inhibition | Anti-inflammatory drugs |

| Triflumuron | Structure | Insecticide | Agriculture |

| Other Sulfonyl Chlorides | Varies | Variable | Organic synthesis |

Q & A

Q. What are the recommended synthetic routes for 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride?

The synthesis typically involves sulfonation and halogenation of a pre-functionalized benzene ring. For example, intermediates like 4-cyano-3-(trifluoromethyl)aniline can undergo sulfonation using chlorosulfonic acid, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride derivative . Optimization strategies include controlled temperature (e.g., reflux at 100–120°C) and catalysts like hydroquinone to suppress polymerization side reactions . Reaction progress should be monitored via TLC or HPLC to ensure completion.

Q. What safety protocols are critical when handling this compound?

Due to its reactivity as a sulfonyl chloride, strict safety measures are required:

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to prevent inhalation of toxic fumes .

- Storage: Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to avoid hydrolysis .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

Q. Which spectroscopic methods are used for structural characterization?

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺) and fragmentation patterns, such as the loss of SO₂Cl (96.94 Da) .

- NMR: ¹⁹F NMR is critical for identifying trifluoromethyl (-CF₃) signals (~-60 ppm), while ¹H/¹³C NMR resolves aromatic protons and cyano-group interactions .

- IR Spectroscopy: Peaks near 1370 cm⁻¹ (S=O) and 2230 cm⁻¹ (C≡N) confirm functional groups .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -CN, -CF₃) influence its reactivity in nucleophilic substitutions?

The -CF₃ and -CN groups activate the sulfonyl chloride moiety by withdrawing electron density from the aromatic ring, enhancing electrophilicity at the sulfur center. This increases reactivity toward nucleophiles like amines or alcohols in SN2 mechanisms . Comparative studies with non-functionalized analogs (e.g., benzene sulfonyl chloride) show slower reaction kinetics, underscoring the electronic effects of substituents .

Q. What strategies minimize side reactions during its use in pharmaceutical intermediate synthesis?

- Temperature Control: Lower temperatures (0–5°C) reduce hydrolysis of the sulfonyl chloride group .

- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to accelerate acylation while suppressing sulfonate ester formation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates and improve yield in multi-step reactions .

Q. How can conflicting spectroscopic data for by-products be resolved?

Contradictions in MS or NMR data often arise from isomeric by-products or hydrolysis derivatives. For example:

- By-product Identification: LC-MS/MS can distinguish between regioisomers (e.g., ortho vs. para substitution) via unique fragmentation patterns .

- Hydrolysis Monitoring: Track the appearance of sulfonic acid derivatives ([M–Cl+H₂O]⁺) using HRMS .

- Computational Modeling: Density Functional Theory (DFT) simulations predict ¹H/¹³C chemical shifts to validate experimental NMR assignments .

Q. What role does this compound play in developing androgen receptor modulators?

It serves as a key intermediate in synthesizing bicalutamide analogs, where the sulfonyl chloride group reacts with hydroxylamines to form sulfonamide linkages. These linkages are critical for binding to the androgen receptor’s hydrophobic pocket . Advanced studies focus on modifying the trifluoromethyl group to enhance binding affinity and metabolic stability .

Q. How does its stability profile compare to other sulfonyl chlorides under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.